molecular formula C20H19NO3S2 B2955146 3-(phenylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)propanamide CAS No. 1797085-89-2

3-(phenylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)propanamide

Cat. No.: B2955146
CAS No.: 1797085-89-2
M. Wt: 385.5
InChI Key: ZSECQITXBUJHLS-UHFFFAOYSA-N
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Description

The compound “3-(phenylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)propanamide” is a complex organic molecule. It contains a propanamide group, a phenylsulfonyl group, and a thiophenyl group. These groups are common in many organic compounds and are often seen in pharmaceuticals and materials science .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through coupling reactions like the Sonogashira coupling reaction . This reaction is a useful tool for the formation of new carbon–carbon bonds under mild reaction conditions .

Scientific Research Applications

Herbicidal Activity

3-(Phenylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)propanamide and its related compounds have shown notable herbicidal activities. In a study conducted by Omokawa et al. (1985), α-phenylsulfonyl alkanamides, a group to which this compound belongs, were synthesized and tested under paddy conditions. These compounds, including α-phenylsulfonyl propanamides, exhibited high herbicidal activity against paddy weeds without significantly affecting rice plants. Their activity was found to be superior to sulfinyl and thio compounds (Omokawa, Ichizen, Tabogami, & Takematsu, 1985).

Synthesis of Benzothienoquinolines

Michał Nowacki and K. Wojciechowski (2017) explored the synthesis of [1]Benzothieno[2,3-b]quinolines, a process involving 3-(phenylsulfonylmethyl)benzo[b]thiophenes. These compounds reacted with nitrobenzene derivatives in the presence of potassium tert-butoxide and chlorotrimethylsilane to form 11-cyano- or 11-(phenylsulfonyl)[1]benzothieno[2,3-b]quinolines. This study signifies the compound's relevance in the synthesis of structurally complex and potentially useful organic molecules (Nowacki & Wojciechowski, 2017).

Inhibition of Viral DNA Maturation

In the realm of virology, particularly concerning cytomegalovirus (CMV) replication, the compound BAY 38-4766, which has a similar structure, was identified as a selective nonnucleoside inhibitor with an excellent safety profile. Buerger et al. (2001) discovered that this compound and its analogues do not inhibit viral DNA synthesis, transcription, or translation but interfere with viral DNA maturation and packaging, indicating a novel mechanism of action against CMV (Buerger et al., 2001).

Antimicrobial and Antitubercular Activities

A series of sulfonyl derivatives, including those with benzylsulfonyl groups, were synthesized and assessed for their antibacterial and antifungal activities. Suresh Kumar, Rajendra Prasad, and Chandrashekar (2013) found that these compounds, particularly 3-(substituted benzylsulfonyl)-5-(4-isopropylthiazol-2-yl)-4-phenyl-4H-1,2,4-triazoles, exhibited moderate to significant antibacterial and antifungal properties. They also displayed excellent antitubercular activity against Mycobacterium tuberculosis H37Rv (Suresh Kumar, Rajendra Prasad, & Chandrashekar, 2013).

Future Directions

Future research on this compound could involve determining its physical and chemical properties, studying its reactivity, and exploring potential applications. For example, it could be studied for potential use in pharmaceuticals or materials science .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S2/c22-20(11-13-26(23,24)18-7-2-1-3-8-18)21-14-16-6-4-5-9-19(16)17-10-12-25-15-17/h1-10,12,15H,11,13-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSECQITXBUJHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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